molecular formula C13H7F4N5 B4464092 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine

4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B4464092
M. Wt: 309.22 g/mol
InChI Key: VMMFOWIYJZIKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B-cell receptors (BCRs), and its inhibition has shown to be effective in treating various B-cell malignancies.

Mechanism of Action

4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways of BCRs. BCR signaling is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies. By inhibiting BTK, 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine has been shown to induce apoptosis in B-cells in vitro and in vivo. It also inhibits the activation of downstream signaling pathways such as AKT and ERK. 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine has also been shown to have minimal effects on T-cells, which makes it a potentially safer alternative to other BTK inhibitors.

Advantages and Limitations for Lab Experiments

4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine has several advantages over other BTK inhibitors such as ibrutinib and acalabrutinib. It has a higher selectivity for BTK and minimal off-target effects. It also has a shorter half-life, which allows for more flexible dosing schedules. However, 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine has some limitations in lab experiments. It has poor solubility in water, which limits its use in in vivo studies. It also has limited stability in acidic conditions, which can affect its potency.

Future Directions

There are several future directions for the research on 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine. One direction is to investigate its potential in combination therapies with other anti-cancer agents. Another direction is to explore its potential in the treatment of autoimmune diseases. There is also a need to develop more stable formulations of 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine for in vivo studies. Finally, more studies are needed to understand the long-term effects of 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine on B-cell function and immune response.

Scientific Research Applications

4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine has been extensively studied for its therapeutic potential in various B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

properties

IUPAC Name

4-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4N5/c14-9-3-1-8(2-4-9)10-5-11(13(15,16)17)21-12(20-10)22-7-18-6-19-22/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMFOWIYJZIKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N3C=NC=N3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-6-(trifluoromethyl)pyrimidine

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